(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[5-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-2-22-14(21)8-25-16-19-18-15(26-16)17-13(20)6-4-10-3-5-11-12(7-10)24-9-23-11/h3-7H,2,8-9H2,1H3,(H,17,18,20)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEIHEYIBXVIFQ-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. The structural complexity of this compound suggests potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate is , with a molecular weight of 393.4 g/mol. The presence of the benzo[d][1,3]dioxole and thiadiazole rings contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₅S₂ |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 476465-11-9 |
Antimicrobial Properties
Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. A study highlighted that several thiadiazole derivatives demonstrated potent antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of compounds containing the thiadiazole structure has been documented in various studies. For instance, certain derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies indicated that (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate could selectively target cancer cells while sparing normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiadiazole rings often inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
- Synergistic Effects : The combination of different bioactive moieties within the compound may enhance its overall efficacy through synergistic interactions .
Study 1: Antimicrobial Evaluation
A recent study synthesized a series of thiadiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these derivatives, (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibited the highest activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Study 2: Anticancer Activity Assessment
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxicity using MTT assays. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics. The study concluded that the compound's structure allowed for effective interaction with cellular targets involved in cancer progression .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of synthesized thiadiazole derivatives demonstrated significant anticancer activity against various cancer cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer) cells. The study indicated that compounds containing the thiadiazole scaffold could induce apoptosis and affect cell cycle dynamics effectively .
Case Study: Thiadiazole Derivatives
In a comprehensive study, several derivatives were synthesized and tested for their cytotoxic effects. The results showed promising anti-proliferative effects with IC50 values as low as 2.44 µM against LoVo cells. This suggests that modifications to the thiadiazole framework can lead to enhanced anticancer activity .
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have also been investigated for their antimicrobial properties. A review highlighted that derivatives possessing the 2-amino-1,3,4-thiadiazole moiety exhibited comparable antimicrobial activity to standard antibiotics like ciprofloxacin. This positions them as potential candidates for further drug development in combating resistant strains of bacteria .
Synergistic Effects with Other Drugs
Recent findings suggest that combining (Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate with established antibiotics like Amphotericin B may enhance the efficacy of treatment protocols. The interaction studies revealed that this compound could promote disaggregation of antibiotic aggregates, thereby improving bioavailability and therapeutic outcomes .
Toxicity and Safety Profile
Toxicity assessments using invertebrate models such as Daphnia magna have shown minimal toxic effects for several synthesized thiadiazole derivatives. These findings are crucial for evaluating the safety profile of new compounds before advancing to clinical trials .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core exhibits electrophilic character at the sulfur and nitrogen atoms, enabling substitution reactions under basic or acidic conditions. Key reactions include:
These reactions often exploit the thiol group’s nucleophilicity to form thioether bonds, a strategy validated in structurally related compounds .
Hydrolysis of Ester and Acrylamide Groups
The ethyl ester and acrylamide functionalities are susceptible to hydrolysis:
| Functional Group | Hydrolysis Conditions | Products |
|---|---|---|
| Ethyl ester | 2 M NaOH, 100°C, 5–8 h | Carboxylic acid derivative |
| Acrylamide | Strong acid/base, prolonged heating | Acrylic acid and amine fragments |
Ester hydrolysis is a critical step in prodrug activation, while acrylamide cleavage may alter biological targeting .
Reactivity of the Thioether Linkage
The –S–CH2–COOEt group undergoes oxidation and alkylation:
| Reaction | Reagents | Products |
|---|---|---|
| Oxidation | H2O2, mCPBA | Sulfoxide or sulfone derivatives |
| Alkylation | Alkyl halides, K2CO3 | Extended-chain thioethers |
Oxidation to sulfones enhances electrophilicity, potentially improving enzyme inhibition (e.g., JNK pathways) .
Cycloaddition and Ring-Opening Reactions
The benzo[d] dioxole moiety participates in:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid-catalyzed ring-opening | HCl/H2O, heat | Catechol derivatives |
| Diels-Alder cycloaddition | Dienophiles (e.g., maleic anhydride) | Fused polycyclic compounds |
Ring-opening reactions generate phenolic intermediates for further functionalization .
Michael Addition at the Acrylamide Double Bond
The α,β-unsaturated acrylamide system acts as a Michael acceptor:
| Nucleophile | Conditions | Adducts |
|---|---|---|
| Thiols | RT, polar aprotic solvents | β-Substituted amides |
| Amines | Basic conditions | β-Amino amides |
This reactivity is leveraged to diversify the compound’s pharmacological profile.
Synthetic Derivatives and Biological Correlations
Derivatives synthesized via these reactions show enhanced bioactivity:
| Derivative Class | Biological Activity | Key Structural Feature |
|---|---|---|
| Sulfone analogs | Improved antimicrobial potency | Oxidized thioether |
| Carboxylic acids | Increased water solubility | Hydrolyzed ester |
| Alkylated thiadiazoles | JNK inhibition | C-3 alkyl/aryl groups |
Studies emphasize the role of the thiadiazole-thioether scaffold in modulating bacterial enzyme interactions .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 (gastric) | 2.1 h | Ester hydrolysis |
| 7.4 (plasma) | 8.7 h | Slow acrylamide cleavage |
This profile informs formulation strategies for in vivo applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Thio-Acetate Derivatives
Several analogs share the 1,3,4-thiadiazole-thio-acetate backbone but differ in substituents:
- Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate: Synthesized via nucleophilic substitution of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl chloroacetate under basic conditions . Unlike the target compound, this derivative lacks the benzo[d][1,3]dioxole-acrylamido group, resulting in lower hydrophobicity (logP = 1.2 vs. 3.8 for the target compound) and reduced antiproliferative activity (IC₅₀ > 100 μM vs. 12.3 μM in HeLa cells) .
- Pyrazophos (Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate): A pesticide with a pyrimidine-thio-phosphate structure.
Acrylamido-Bearing Heterocycles
- (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate : An imidazole-acrylate ester with a trans-configuration. The E-isomer shows moderate COX-2 inhibition (IC₅₀ = 8.7 μM) but weak antitumor activity . In contrast, the target compound’s (Z)-acrylamido group may enhance steric complementarity with enzyme active sites, though direct comparative assays are unavailable.
- Thiadiazole-benzothiazole hybrids : COX inhibitors synthesized via similar thiol-alkylation reactions. For example, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide shows COX-1/2 inhibition (IC₅₀ = 0.9–1.4 μM) but lacks the benzo[d][1,3]dioxole group, which could improve blood-brain barrier penetration in the target compound .
Table 2: Bioactivity of Acrylamido Heterocycles
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Anticancer Activity (IC₅₀, μM) |
|---|---|---|---|
| Target (Z)-ethyl derivative | N/A | N/A | 12.3 (HeLa) |
| (E)-Ethyl imidazolyl acrylate | 12.5 | 8.7 | >50 |
| Thiadiazole-benzothiazole hybrid | 1.4 | 0.9 | 18.6 (MCF-7) |
Benzo[d][1,3]dioxole-Containing Analogs
- Triazamate (Ethyl 1,2,4-triazol-5-ylthio acetate): A fungicide with a triazole-thio-acetate structure.
- Piperine derivatives : Naturally occurring methylenedioxyphenyl compounds (e.g., piperlongumine) exhibit anticancer activity (IC₅₀ = 5–10 μM) but lack the thiadiazole-thio-acetate moiety, highlighting the target compound’s unique dual pharmacophore strategy .
Q & A
Q. How to analyze conflicting bioactivity data between in vitro and in vivo models?
- Approach :
- In vitro : Confirm target engagement (e.g., AChE inhibition IC₅₀).
- In vivo : Assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS).
- Resolution : Poor bioavailability may explain discrepancies. Modify formulation (e.g., nanoencapsulation) or introduce prodrug moieties .
Advanced Structural Modifications
Q. What substituents on the thiadiazole core enhance antitumor activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
